
Lithium(1+)ion2-(4-methylfuran-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+)ion2-(4-methylfuran-2-yl)acetate is a chemical compound with the molecular formula C7H7LiO3 It is a lithium salt of 2-(4-methylfuran-2-yl)acetic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)ion2-(4-methylfuran-2-yl)acetate typically involves the reaction of 2-(4-methylfuran-2-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran or dimethyl sulfoxide, under controlled temperature conditions to ensure complete conversion to the lithium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically stirred and heated to facilitate the reaction, and the product is isolated by filtration or crystallization.
化学反应分析
Types of Reactions
Lithium(1+)ion2-(4-methylfuran-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furan derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
科学研究应用
Lithium(1+)ion2-(4-methylfuran-2-yl)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Lithium(1+)ion2-(4-methylfuran-2-yl)acetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical pathways, including those involved in neurotransmission and signal transduction. The furan ring and carboxylate group can interact with enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Lithium(1+)ion2-(2-methylfuran-2-yl)acetate
- Lithium(1+)ion2-(4-methylpyridin-2-yl)acetate
- Lithium(1+)ion2-(4-methylthiophen-2-yl)acetate
Uniqueness
Lithium(1+)ion2-(4-methylfuran-2-yl)acetate is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The methyl group on the furan ring can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
属性
分子式 |
C7H7LiO3 |
|---|---|
分子量 |
146.1 g/mol |
IUPAC 名称 |
lithium;2-(4-methylfuran-2-yl)acetate |
InChI |
InChI=1S/C7H8O3.Li/c1-5-2-6(10-4-5)3-7(8)9;/h2,4H,3H2,1H3,(H,8,9);/q;+1/p-1 |
InChI 键 |
AKEQLPIMADSOAM-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC1=COC(=C1)CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



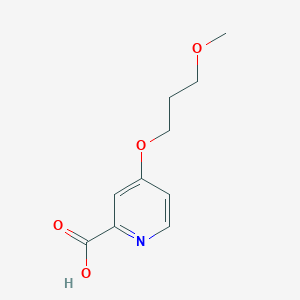
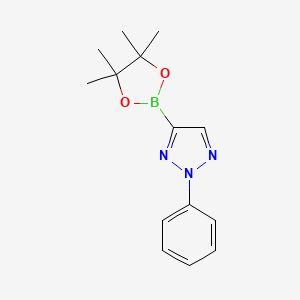

![N-[2-[[3-[[(3S)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide](/img/structure/B13583953.png)
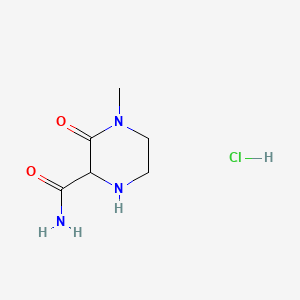
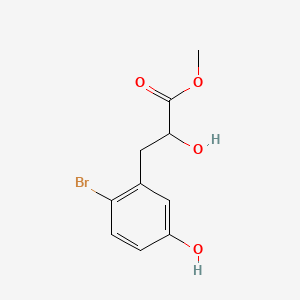


![3-Butylspiro[3.3]heptan-1-one](/img/structure/B13583975.png)
![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide](/img/structure/B13583981.png)
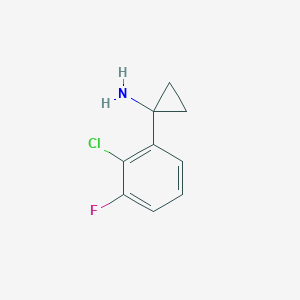
![4-Azaspiro[2.5]octan-7-amine](/img/structure/B13584000.png)
![tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate hydrochloride](/img/structure/B13584005.png)
